molecular formula C15H20N4OS B2452382 2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide CAS No. 2415520-72-6

2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide

Cat. No.: B2452382
CAS No.: 2415520-72-6
M. Wt: 304.41
InChI Key: QODVRSCOCJPFNW-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide typically involves the cyclization of thiophene derivatives with various reagents. One common method involves heating thiophene-2-carboxamides in formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Large-scale production would likely involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth .

Properties

IUPAC Name

2,2-dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-4-15(2,3)14(20)18-10-7-19(8-10)13-12-11(5-6-21-12)16-9-17-13/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODVRSCOCJPFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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